

Application Notes and Protocols: Immunofluorescence for yH2AX Foci with ATR PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atr-IN-30	
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Introduction

The phosphorylation of the histone variant H2AX on serine 139, termed yH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs).[1][2] The formation of discrete nuclear foci containing yH2AX is a critical event in the DNA Damage Response (DDR), recruiting a cascade of repair proteins to the site of damage. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a principal regulator of the DDR, primarily activated by single-stranded DNA (ssDNA) regions that form at stalled replication forks or during the processing of other DNA lesions.[3]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] ATR PROTACs, therefore, offer a powerful approach to eliminate ATR protein, disrupt the DDR, and potentially sensitize cancer cells to DNA-damaging agents. This application note provides a detailed protocol for the immunofluorescence staining of yH2AX foci in cultured cells to assess the pharmacodynamic effects of ATR PROTACs.

ATR Signaling Pathway and yH2AX Formation

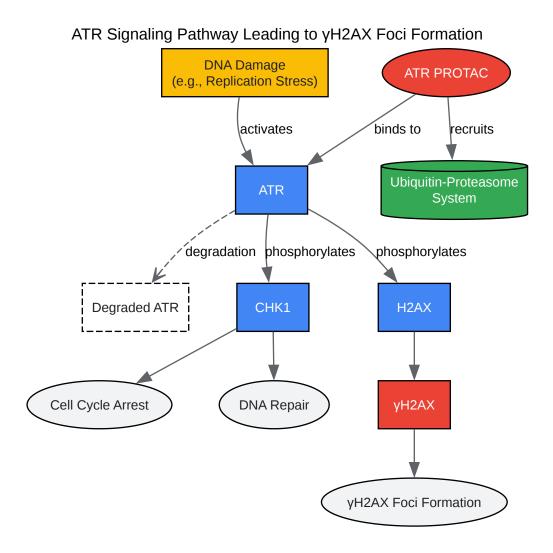


Methodological & Application

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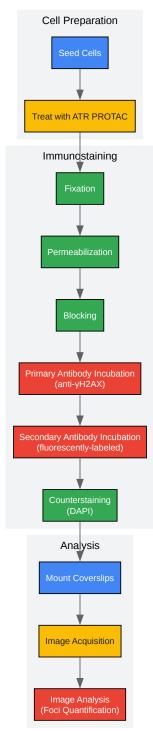
ATR is a key kinase in the DDR pathway, activated by replication stress. Once activated, ATR phosphorylates a multitude of substrates, including CHK1, which in turn orchestrates cell cycle arrest, stabilization of replication forks, and DNA repair. ATR can also contribute to the phosphorylation of H2AX, leading to the formation of yH2AX foci, which serve as platforms for the assembly of DNA repair machinery.







Immunofluorescence Workflow for yH2AX Foci Detection



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References

- 1. Protocol for Quantifying yH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual yH2AX foci as an indication of lethal DNA lesions PMC [pmc.ncbi.nlm.nih.gov]
- 5. yH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunofluorescence for yH2AX Foci with ATR PROTACs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541958#immunofluorescence-protocol-for-h2ax-foci-with-atr-protacs]

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